![molecular formula C22H27NO11 B2733163 Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate CAS No. 1094684-62-4](/img/structure/B2733163.png)
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate
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Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds like pinacol boronic esters have been used in anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various compounds .Scientific Research Applications
- Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. The compound may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways relevant to cancer progression .
- Studies suggest that this compound possesses antimicrobial properties. It could be explored as a potential agent against bacterial and fungal infections. Researchers have tested its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
- Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate may modulate inflammatory responses. Investigating its impact on inflammatory markers and pathways could provide insights into its therapeutic potential for inflammatory diseases .
- Due to its unique structure, this compound could serve as a building block for drug delivery systems. Researchers might explore its use in prodrugs or nanocarriers, enhancing drug stability, solubility, and targeted delivery .
- The oxan-2-yl and benzoate moieties in this compound make it interesting for heterocyclic chemistry. Researchers could use it as a precursor for synthesizing novel heterocyclic compounds with diverse biological activities .
- Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate contains an oxan-2-yl ring, which resembles indole derivatives found in natural products. Investigating its role in the synthesis of indole-containing alkaloids could yield valuable insights .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Drug Delivery Systems
Heterocyclic Synthesis
Natural Product Synthesis
properties
IUPAC Name |
methyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDRADYRWUNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate |
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